molecular formula C8H16ClNO B13455019 1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride

1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride

Cat. No.: B13455019
M. Wt: 177.67 g/mol
InChI Key: ZJRBCYLBKPLCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-Ethyl-2-oxabicyclo[211]hexan-4-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure This compound is characterized by its oxabicyclohexane core, which is a bicyclic system containing an oxygen atom

Preparation Methods

The synthesis of 1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition reaction, which is used to form the bicyclic structure. This reaction is often carried out under specific conditions, such as the presence of a photoinitiator and UV light . The resulting intermediate can then be further derivatized to introduce the ethyl and methanamine groups.

Industrial production methods may involve scaling up the photochemical reactions and optimizing the reaction conditions to ensure high yield and purity. This can include controlling the temperature, light intensity, and reaction time to achieve the desired product.

Chemical Reactions Analysis

1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives of the bicyclic structure.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce any oxidized functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the bicyclic structure .

Scientific Research Applications

1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis. Its unique bicyclic structure makes it a valuable intermediate for the synthesis of more complex molecules.

    Biology: In biological research, the compound can be used to study the effects of bicyclic structures on biological systems. It may also serve as a ligand in binding studies.

    Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its unique structure may impart specific biological activities that are useful in drug design.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially modulating their activity. The presence of the methanamine group may also facilitate interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties. Its structure allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-2-8-3-7(4-8,5-9)6-10-8;/h2-6,9H2,1H3;1H

InChI Key

ZJRBCYLBKPLCLQ-UHFFFAOYSA-N

Canonical SMILES

CCC12CC(C1)(CO2)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.